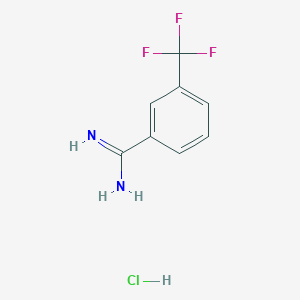

3-Trifluoromethylbenzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQLKZLTWPEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369638 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62980-03-4 | |

| Record name | 3-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Trifluoromethylbenzamidine hydrochloride. This compound is a key building block in medicinal chemistry and agrochemical research, valued for the unique characteristics imparted by its trifluoromethyl and amidine functional groups.

Core Chemical Properties

This compound is a white solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical attributes are summarized below.

| Property | Value | Reference |

| CAS Number | 62980-03-4 | [1][2] |

| Molecular Formula | C₈H₇F₃N₂·HCl | [1][2] |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, dry, well-ventilated place | [1][3] |

Applications in Research and Development

This compound is a strategically important compound in drug discovery and development.[4] Its utility stems from the synergistic effects of its core functional groups:

-

Trifluoromethyl (CF₃) Group : This moiety is a hallmark of many successful pharmaceuticals. It enhances critical properties such as lipophilicity (the ability to dissolve in fats, oils, and lipids), metabolic stability, and the binding affinity of a molecule to its biological target.[1][4]

-

Amidine Functional Group : Known for its ability to form strong hydrogen bonds, the amidine group frequently interacts with the active sites of enzymes. It can act as a mimic of natural substrates, making it a powerful component in the design of enzyme inhibitors, particularly for proteases and kinases.[4]

This combination makes the compound a powerful scaffold for creating new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[4] Its primary applications include:

-

Pharmaceutical Development : It is a key intermediate in synthesizing novel drugs, especially in the fields of oncology and infectious diseases.[1]

-

Biochemical Research : Used in studies of enzyme inhibition to provide insights into enzyme mechanisms and identify potential therapeutic targets.[1]

-

Agrochemical Chemistry : Explored for its potential in developing more effective and environmentally friendly pesticides and herbicides.[1]

The structural features of this compound make it an ideal starting material for creating extensive compound libraries to explore structure-activity relationships (SAR).[4]

Experimental Protocols: Synthesis

While specific, detailed protocols for the synthesis of this compound are proprietary, a general and plausible method can be derived from established chemical literature for benzamidine derivatives. The process typically involves a two-step reaction starting from the corresponding benzonitrile.

Objective: To synthesize this compound from 3-Trifluoromethylbenzonitrile.

Step 1: Formation of Benzamidoxime

-

Reaction: 3-Trifluoromethylbenzonitrile is reacted with hydroxylamine hydrochloride to form 3-Trifluoromethylbenzamidoxime.

-

Methodology:

-

Dissolve 3-Trifluoromethylbenzonitrile and hydroxylamine hydrochloride in a suitable solvent, such as 90% ethanol.

-

Add a base, like potassium carbonate, to the mixture and stir until gas evolution ceases.

-

Heat the reaction mixture (e.g., to 80°C) for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.[5]

-

Remove the solvent under reduced pressure and cool the mixture to obtain the crude benzamidoxime product.

-

Step 2: Hydrogenation to Benzamidine and Salt Formation

-

Reaction: The intermediate 3-Trifluoromethylbenzamidoxime is reduced via catalytic hydrogenation to form 3-Trifluoromethylbenzamidine, which is then converted to its hydrochloride salt.

-

Methodology:

-

Dissolve the crude benzamidoxime in an appropriate solvent like ethanol.

-

Add a suitable hydrogenation catalyst (e.g., a supported nano-metal catalyst like Rhodium or Palladium).[5]

-

Introduce hydrogen gas into the reactor under pressure (e.g., 0.15 MPa) and react at room temperature for several hours.[5]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt.

-

The final product is then filtered, washed, and dried.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side-shields, and a lab coat. If significant dust is present, a dust respirator is recommended.

-

Handling : Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area.[3]

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen.[6]

-

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities : Avoid contact with strong oxidizing and reducing agents.[3]

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a versatile and valuable compound for scientific research, particularly in the pharmaceutical and agrochemical sectors. Its unique molecular structure, combining the stability and lipophilicity of a trifluoromethyl group with the reactive potential of an amidine group, makes it an essential building block for designing novel, potent, and effective molecules. Proper handling and adherence to established synthesis protocols are crucial for its safe and successful application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Trifluoromethylbenzamidine Hydrochloride (CAS: 62980-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Trifluoromethylbenzamidine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. The presence of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable building block in the synthesis of novel therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and known biological activities of this compound, serving as a vital resource for professionals in the field.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below. While a specific melting point for the 3-trifluoromethyl isomer is not widely reported in publicly available literature, the melting point of the isomeric 4-(Trifluoromethyl)benzamidine Hydrochloride is documented as 167°C, which can be considered an approximate reference.[2] Solubility data is not extensively available, but related compounds show solubility in solvents like methanol and DMSO.

| Property | Value | Source(s) |

| CAS Number | 62980-03-4 | [1][3] |

| Molecular Formula | C₈H₈ClF₃N₂ | [1][3] |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available (Isomer: 167°C) | [2] |

| Solubility | Data not available | |

| Storage Conditions | Store at 2-8°C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the Pinner reaction, starting from 3-(trifluoromethyl)benzonitrile. This classical method involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, which is then converted to the corresponding benzamidine hydrochloride.

Experimental Protocol: Pinner Synthesis of this compound

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

Anhydrous diethyl ether

Procedure:

-

A solution of 3-(trifluoromethyl)benzonitrile in anhydrous ethanol is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at room temperature for several hours until the formation of the imidate hydrochloride precipitate is complete.

-

The precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

-

The resulting imidate hydrochloride is then treated with a solution of ammonia in ethanol to yield 3-Trifluoromethylbenzamidine, which is subsequently converted to its hydrochloride salt by treatment with ethereal HCl.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product in high purity.

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific instrumentation and requirements.

Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

References

3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Trifluoromethylbenzamidine hydrochloride is a synthetic small molecule that belongs to the class of benzamidine-containing compounds, which are well-established as competitive inhibitors of serine proteases. The introduction of a trifluoromethyl group at the 3-position of the phenyl ring is anticipated to modulate its inhibitory potency and selectivity by altering its electronic properties and lipophilicity. While specific quantitative inhibitory constants for this compound are not extensively reported in publicly available literature, its mechanism of action can be inferred from the well-characterized interactions of benzamidine derivatives with trypsin-like serine proteases. This technical guide provides a detailed overview of the putative mechanism of action, relevant experimental protocols for its characterization, and a summary of quantitative data for the parent compound, benzamidine, to serve as a reference.

Core Mechanism of Action

This compound is predicted to act as a reversible, competitive inhibitor of trypsin-like serine proteases. This mechanism is predicated on the structural mimicry of the positively charged guanidinium group of arginine and lysine side chains, which are the natural substrates for these enzymes.

Key Interactions:

-

Amidinium Group: The protonated amidinium group (-C(=NH2+)NH2) of the molecule is the key pharmacophore. It forms strong ionic interactions and hydrogen bonds with the carboxylate side chain of the highly conserved aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

-

Aromatic Ring: The benzoyl moiety of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (-CF3) group at the meta-position is expected to influence the pKa of the amidinium group and the overall electron distribution of the aromatic ring. This can impact the binding affinity and selectivity for different serine proteaces. Furthermore, the lipophilicity conferred by the -CF3 group may enhance interactions with hydrophobic regions of the binding pocket.

The binding of this compound to the active site of a serine protease physically occludes the entry of the natural substrate, thereby preventing catalysis.

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical flow of competitive inhibition by this compound.

Quantitative Data

| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |

| Benzamidine | Trypsin | 19 µM | pH 8.1, 25°C | [1] |

| Benzamidine | Thrombin | 260 µM | pH 8.1, 25°C | [2] |

| Benzamidine | Plasmin | 350 µM | pH 7.4, 37°C | [2] |

| Benzamidine | Urokinase (huPA) | Requires >5-fold higher concentration than for huPA protease alone | pH 7.4 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining trypsin inhibition.[1]

Objective: To determine the IC50 and/or Ki of this compound against porcine or bovine trypsin.

Materials:

-

Bovine or Porcine Trypsin (e.g., TPCK-treated)

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (UV-transparent)

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of BAEE in the assay buffer.

-

Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of trypsin solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the BAEE substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 253 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

To determine the Ki for competitive inhibition, repeat the assay with multiple substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

-

Experimental Workflow: Trypsin Inhibition Assay

Urokinase-type Plasminogen Activator (uPA) Inhibition Assay (Fluorometric)

This protocol is based on commercially available uPA inhibitor screening kits and published methodologies.[4][5]

Objective: To determine the IC50 of this compound against human uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human uPA in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in assay buffer.

-

Prepare a concentrated stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add a defined amount of human uPA to each well.

-

Add the different concentrations of this compound to the wells. Include an uninhibited control.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature, protected from light.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 350-380 nm / λem = 450-460 nm for AMC).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a promising candidate for the inhibition of trypsin-like serine proteases, acting through a competitive mechanism by targeting the S1 specificity pocket. The trifluoromethyl substituent is poised to enhance its inhibitory profile compared to the parent benzamidine molecule. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of its inhibitory activity and selectivity against a panel of serine proteases, which is essential for its further development in therapeutic and research applications. Further studies are warranted to elucidate its precise inhibitory constants and to explore its efficacy in more complex biological systems.

References

An In-depth Technical Guide to the Synthesis of 3-Trifluoromethylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Trifluoromethylbenzamidine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in medicinal and materials chemistry.

Introduction

This compound is a valuable building block in organic synthesis, primarily due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and binding affinity of target molecules. Its synthesis is a critical process for obtaining high-purity material for further derivatization and incorporation into novel compounds. The most common and efficient pathway for its synthesis involves a two-step process: the formation of the precursor, 3-(trifluoromethyl)benzonitrile, followed by the Pinner reaction to yield the final product.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 3-bromobenzotrifluoride. The first step involves a cyanation reaction to produce 3-(trifluoromethyl)benzonitrile. The subsequent step is a Pinner reaction, where the nitrile is converted to the corresponding imidate, which is then treated with ammonia to form the desired amidine hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 3-(trifluoromethyl)benzonitrile

This procedure details the cyanation of 3-bromobenzotrifluoride to yield the nitrile precursor.

Materials:

-

3-bromobenzotrifluoride

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ferric chloride solution

-

Aqueous sodium cyanide solution

-

Diatomaceous earth

Procedure:

-

A mixture of 3-bromobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF is heated to reflux (approximately 153 °C) for a specified period (e.g., 4-6 hours).

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to approximately 70-80 °C.

-

Toluene is added, and the mixture is filtered through a pad of diatomaceous earth to remove solid byproducts.

-

The filtrate is washed with an aqueous solution of ferric chloride and sodium cyanide to remove any remaining copper salts.

-

The organic layer is then washed with water and brine.

-

The solvent is removed under reduced pressure to yield crude 3-(trifluoromethyl)benzonitrile.

-

The crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound (Pinner Reaction)

This protocol describes the conversion of 3-(trifluoromethyl)benzonitrile to the final hydrochloride salt.

Materials:

-

3-(trifluoromethyl)benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in ethanol)

Procedure:

-

A solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the temperature at 0 °C. The reaction is typically continued until saturation or for a predetermined time.

-

The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (e.g., 12-24 hours) to allow for the formation of the ethyl 3-trifluoromethylbenzimidate hydrochloride salt (Pinner salt), which may precipitate.

-

The precipitated Pinner salt is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

The isolated Pinner salt is then dissolved in cold anhydrous ethanol and treated with a solution of ammonia in ethanol or by bubbling anhydrous ammonia gas through the solution at 0 °C.

-

The reaction mixture is stirred at a low temperature for several hours.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is washed with cold anhydrous diethyl ether and dried under vacuum to yield the final product as a white solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyanation | 3-bromobenzotrifluoride | CuCN | DMF | Reflux (~153) | 4-6 | ~61[1] |

| 2 | Pinner Reaction | 3-(trifluoromethyl)benzonitrile | Anhydrous HCl, Ammonia | Ethanol | 0 to RT | 12-24 | ~97 (analogous) |

Table 2: Spectroscopic Data for 3-(trifluoromethyl)benzonitrile

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.86-7.68 (m, 4H)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2[2] |

| IR (neat, cm⁻¹) | ~2230 (C≡N stretch), characteristic C-F and aromatic C-H stretches. |

Table 3: Spectroscopic Data for this compound (Reference Data for Benzamidine Hydrochloride)

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.5-8.5 ppm. Amidine protons (NH₂) are expected as broad singlets, potentially in the range of δ 9.0-10.0 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the range of δ 125-135 ppm. The amidine carbon (C=N) is expected around δ 165 ppm. |

| IR (KBr, cm⁻¹) | Characteristic N-H stretching bands for the amidinium ion, C=N stretching, and C-F stretching vibrations. |

Note: Direct, peer-reviewed spectroscopic data for this compound is limited. The provided data for the final product is based on the expected chemical shifts and characteristic infrared absorption frequencies for similar benzamidine hydrochloride structures.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic pathway to this compound. The two-step process, involving a copper-catalyzed cyanation followed by a Pinner reaction, provides a robust method for obtaining this important synthetic intermediate. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, facilitating the efficient synthesis and further application of this versatile compound.

References

In-Depth Technical Guide: Solubility Profile of 3-Trifluoromethylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available solubility data for 3-Trifluoromethylbenzamidine hydrochloride (CAS: 62980-03-4), a key intermediate in pharmaceutical and agrochemical research. Due to the limited publicly available quantitative data, this document also outlines a comprehensive, standard experimental protocol for determining the solubility of such compounds, providing a framework for researchers to generate in-house data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62980-03-4 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClF₃N₂ | [1][2] |

| Molecular Weight | 224.61 g/mol | [1] |

| Appearance | White solid | [1] |

Quantitative Solubility Data

Currently, publicly accessible quantitative solubility data for this compound is scarce. A single data point has been identified, though the specific solvent was not explicitly stated, it is presumed to be water based on the context of the source.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Solubility Classification |

| Unspecified (presumed Water) | 0.0277 | 0.000123 | Insoluble |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6] This protocol is based on established methodologies for active pharmaceutical ingredients (APIs).[5][7][8][9]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate buffered saline (PBS) at various pH levels, Dimethyl Sulfoxide (DMSO), Methanol, Ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, buffer to the target pH (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and verify with a pH meter.[8]

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. The necessary time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[5]

-

Quantification: Analyze the concentration of the dissolved this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 62980-03-4 | 3841-7-01 | MDL MFCD00179830 | 3-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 3. 62980-03-4|3-Trifluoromethylbenzamidinehydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Trifluoromethylbenzamidine, HCl | CymitQuimica [cymitquimica.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

Spectroscopic Characterization of 3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Trifluoromethylbenzamidine hydrochloride (CAS Number: 62980-03-4), a key building block in pharmaceutical and agrochemical research.[1][2] Due to its trifluoromethyl group and amidine functionality, this compound exhibits unique properties that are valuable in the synthesis of bioactive molecules.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

Molecular Formula: C₈H₈ClF₃N₂

-

Molecular Weight: 224.61 g/mol [1]

-

Appearance: White solid[1]

-

Storage: 0-8 °C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, which is a solid, solid-state NMR (ssNMR) or dissolution in a suitable deuterated solvent would be employed.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 9.5 | Broad singlet | 2H | -C(NH₂)₂⁺ |

| ~8.0 - 8.2 | Singlet | 1H | Aromatic C-H (H2) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic C-H (H4 or H6) |

| ~7.6 - 7.8 | Triplet | 1H | Aromatic C-H (H5) |

| ~7.5 - 7.7 | Doublet | 1H | Aromatic C-H (H6 or H4) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the amidinium group are expected to be broad due to quadrupole broadening and exchange. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, with coupling constants (J) typically in the range of 7-8 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Amidinium carbon (-C(NH₂)₂⁺) |

| ~130 - 140 | Aromatic C-CF₃ (quartet due to C-F coupling) |

| ~120 - 135 | Aromatic C-H |

| ~122 (q, ¹JCF ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of a solid powder.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3000 | Strong, Broad | N-H stretching (amidinium) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1680 - 1640 | Strong | C=N stretching (amidinium) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl) |

| ~800 - 700 | Strong | Aromatic C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for the analysis of this polar, salt-like compound.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 189 | [M+H]⁺ of the free base (C₈H₇F₃N₂) |

| 172 | [M+H - NH₃]⁺ |

| 145 | [M+H - NH₃ - HCN]⁺ |

| 69 | [CF₃]⁺ |

Note: The molecular ion observed will be that of the free base after loss of HCl.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (Solid-State)

-

Sample Preparation: The solid sample of this compound is packed into a zirconia rotor (typically 1.3 to 7 mm in diameter).

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

Data Acquisition:

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

For ¹H NMR, a simple pulse-acquire sequence can be used.

-

For ¹³C NMR, cross-polarization (CP) from protons is typically used to enhance the signal of the low-abundance ¹³C nuclei. High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to an external standard (e.g., adamantane for ¹³C).

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[3][4]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.[5]

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.[4]

-

The sample spectrum is then recorded. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.[3]

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the tip of the capillary, causing the formation of a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. agilent.com [agilent.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide to Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benzamidine and its Derivatives as Enzyme Inhibitors

Benzamidine is a well-known competitive inhibitor of serine proteases, enzymes that cleave peptide bonds in proteins. The amidine group of benzamidine mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind to the active site of these enzymes and block their catalytic activity. This inhibitory action makes benzamidine and its derivatives valuable tools in biochemical research and as starting points for the development of therapeutic agents.

The trifluoromethyl substituent on the benzene ring of 3-Trifluoromethylbenzamidine hydrochloride is expected to modulate its inhibitory potency and selectivity. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the benzamidine moiety, potentially altering its binding interactions with target enzymes.

Potential Biological Targets

Based on the known inhibitory profile of benzamidine and its analogs, the primary potential biological targets for this compound are serine proteases. Key enzymes within this family that are likely to be inhibited include:

-

Trypsin: A digestive enzyme that serves as a classic model for serine protease inhibition studies.

-

Plasmin: A crucial enzyme in the fibrinolytic system responsible for dissolving blood clots.

-

Thrombin: A key enzyme in the coagulation cascade.

-

Acrosin: A serine protease found in sperm that is essential for fertilization.

-

Other Trypsin-like Serine Proteases: This broad category includes enzymes involved in inflammation, immunity, and cancer progression.

Quantitative Data on Benzamidine Derivatives

While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table summarizes the inhibitory constants for the parent compound, benzamidine, against several serine proteases to provide a comparative baseline.

| Inhibitor | Target Enzyme | Ki (μM) | Inhibition Type |

| Benzamidine | Trypsin | 18 | Competitive |

| Benzamidine | Plasmin | 65 | Competitive |

| Benzamidine | Thrombin | 360 | Competitive |

| Benzamidine | Acrosin | 4.0 | Competitive |

Note: The above data is for the unsubstituted benzamidine and is provided for illustrative purposes. The inhibitory potency of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against serine proteases.

General Serine Protease Inhibition Assay (Spectrophotometric)

This protocol describes a general method for measuring the inhibition of a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Trypsin, Plasmin)

-

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified serine protease

-

This compound

-

ITC instrument

-

Appropriate buffer for both the enzyme and the inhibitor

Procedure:

-

Prepare a solution of the serine protease in the desired buffer and load it into the sample cell of the ITC instrument.

-

Prepare a solution of this compound in the same buffer and load it into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the inhibitor solution into the enzyme solution.

-

The heat change upon each injection is measured and recorded.

-

The resulting data is analyzed using the instrument's software to determine the binding affinity (Ka, which is the inverse of the dissociation constant, Kd), enthalpy change (ΔH), and stoichiometry of binding (n). The Ki can be derived from the Kd for competitive inhibitors.

Visualizations

Logical Workflow for Serine Protease Inhibition Assay

Signaling Pathway: Competitive Inhibition of a Serine Protease

Conclusion

This compound holds promise as a scaffold for the development of novel serine protease inhibitors. While direct experimental evidence for its inhibitory activity is currently limited in publicly accessible literature, its structural similarity to known inhibitors suggests that enzymes such as trypsin, plasmin, and thrombin are primary potential targets. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate the biological activity of this compound and to unlock its full therapeutic potential. Further structure-activity relationship studies on a series of substituted benzamidines, including the 3-trifluoromethyl derivative, would be invaluable in elucidating the precise molecular determinants of inhibitory potency and selectivity.

References

3-Trifluoromethylbenzamidine Hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethylbenzamidine hydrochloride is a versatile building block in medicinal chemistry, recognized for its potential in the development of novel therapeutics. As a derivative of benzamidine, a well-established inhibitor of serine proteases, it offers a promising scaffold for the design of potent and selective enzyme inhibitors. The incorporation of a trifluoromethyl (CF₃) group is a key strategic modification in drug design, known to enhance crucial pharmacological properties. This technical guide provides an in-depth overview of the role of this compound in drug discovery, focusing on its mechanism of action, potential protein targets, relevant signaling pathways, and the experimental protocols required for its evaluation.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for various functional groups and imparts several advantageous properties to a parent molecule, making it a valuable addition in drug discovery programs.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be fine-tuned to optimize interactions with biological targets.

-

Improved Binding Affinity: The CF₃ group can engage in favorable interactions with protein active sites, including hydrophobic interactions and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.

Target Enzyme Classes: Serine Proteases

The benzamidine moiety is a well-characterized pharmacophore that mimics the side chain of arginine, a common substrate for many serine proteases. This allows benzamidine derivatives to act as competitive inhibitors by binding to the S1 specificity pocket of these enzymes. Key serine protease families that are potential targets for inhibitors derived from this compound include:

-

Trypsin-like Proteases: This family includes enzymes like trypsin, which plays a role in digestion, and other proteases involved in various physiological and pathological processes.

-

Thrombin: A crucial enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.

-

Urokinase-type Plasminogen Activator (uPA): Involved in fibrinolysis and tissue remodeling, uPA is also implicated in cancer cell invasion and metastasis.

Quantitative Data: Inhibition of Serine Proteases by Benzamidine Derivatives

While specific inhibitory constants for this compound are not extensively reported in publicly available literature, the inhibitory activities of the parent compound, benzamidine, and other derivatives provide a valuable benchmark. The introduction of the trifluoromethyl group is anticipated to enhance the potency of these interactions.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Benzamidine | Trypsin | 35 µM | [Selleck Chemicals Data] | |

| Benzamidine | Plasmin | 350 µM | [Selleck Chemicals Data] | |

| Benzamidine | Thrombin | 220 µM | [Selleck Chemicals Data] | |

| TEG-Benzamidine | Trypsin | 79 µM | [1] | |

| Glue₁₀-Benzamidine | Trypsin | 6.2 µM | [1] |

Signaling Pathways in Drug Discovery

Inhibitors developed from a this compound scaffold can be expected to modulate signaling pathways regulated by serine proteases. Understanding these pathways is crucial for identifying therapeutic opportunities and predicting the pharmacological effects of novel inhibitors.

Thrombin and the Coagulation Cascade

Thrombin is a central regulator of hemostasis. Its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. Thrombin exerts its effects through the proteolytic cleavage of various substrates, leading to the formation of a fibrin clot and the activation of platelets via Protease-Activated Receptors (PARs).

Caption: Inhibition of thrombin by 3-trifluoromethylbenzamidine derivatives blocks the coagulation cascade.

Urokinase (uPA) Signaling in Cancer Progression

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are frequently overexpressed in malignant tumors and are associated with poor prognosis. uPA-mediated signaling promotes cancer cell migration, invasion, and metastasis through the degradation of the extracellular matrix and the activation of intracellular signaling cascades.

Caption: Inhibition of uPA disrupts signaling pathways that promote cancer cell motility and invasion.

Experimental Protocols

The following protocols provide a general framework for evaluating the inhibitory activity of this compound and its derivatives against serine proteases. These should be optimized for the specific enzyme and assay format.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Target serine protease (e.g., trypsin, thrombin, urokinase)

-

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

-

This compound (or derivative) stock solution (in DMSO or aqueous buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to provide a linear reaction rate over the measurement period.

-

Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

-

Prepare a working solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Diluted test compound or vehicle control (for uninhibited enzyme activity).

-

Enzyme solution.

-

-

Include a blank control containing buffer instead of the enzyme.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Determination of Inhibition Constant (Kᵢ)

To determine the mechanism of inhibition and the inhibition constant (Kᵢ), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, also vary the substrate concentration.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

-

For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

-

where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.

-

Fragment-Based Drug Discovery (FBDD) Workflow

This compound is an ideal starting point for fragment-based drug discovery (FBDD). In this approach, small, low-complexity fragments are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.

Caption: A typical workflow for fragment-based drug discovery starting from a fragment library.

Conclusion

This compound represents a valuable starting point for the development of novel serine protease inhibitors. The strategic incorporation of the trifluoromethyl group offers the potential for enhanced potency, selectivity, and pharmacokinetic properties compared to first-generation benzamidine-based inhibitors. By targeting key enzymes such as thrombin and urokinase, derivatives of this compound have the potential to modulate critical signaling pathways involved in coagulation and cancer progression. The experimental protocols and drug discovery workflows outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 3-Trifluoromethylbenzamidine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Trifluoromethylbenzamidine hydrochloride is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors.[1] Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzamidine moiety serves as a key interaction motif for the active sites of various enzymes, particularly proteases.[1][2] This document provides detailed experimental protocols for the application of this compound in the synthesis of a model protease inhibitor and its subsequent characterization in an enzyme inhibition assay.

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 62980-03-4 | [3] |

| Molecular Formula | C₈H₇F₃N₂·HCl | [3] |

| Molecular Weight | 224.61 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | ≥96% (HPLC) | [3] |

| Storage | Store at 0-8 °C | [3] |

Safety Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Application 1: Synthesis of a Model Protease Inhibitor

This protocol describes a representative synthesis of a hypothetical protease inhibitor using this compound as a key starting material. The reaction involves the acylation of the amidine group, a common strategy in the development of protease inhibitors.

Experimental Protocol: Synthesis

Objective: To synthesize a model protease inhibitor by reacting this compound with an activated carboxylic acid.

Materials:

-

This compound

-

N-Boc-glycine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-glycine (1.1 equivalents) in anhydrous DMF.

-

Add HBTU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final product by NMR and mass spectrometry.

Synthesis Workflow

References

Application Notes and Protocols for 3-Trifluoromethylbenzamidine Hydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethylbenzamidine hydrochloride is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. The presence of the trifluoromethyl group at the meta position of the benzamidine core can influence its binding affinity and selectivity towards target enzymes. Benzamidine and its derivatives are known to interact with the active site of serine proteases, such as trypsin, thrombin, and plasmin, by mimicking the guanidinium group of arginine residues, a common substrate recognition motif for these enzymes. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to determine its inhibitory potency against key serine proteases.

Mechanism of Action

3-Trifluoromethylbenzamidine acts as a competitive inhibitor. It binds reversibly to the active site of serine proteases, preventing the binding and subsequent cleavage of the natural substrate. The positively charged amidinium group of the inhibitor forms electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin. The trifluoromethyl group can further modulate the inhibitor's interaction with the enzyme's active site and influence its pharmacokinetic properties.

Caption: Competitive inhibition of a serine protease.

Target Enzymes and Inhibition Data

Based on studies of substituted benzamidines, this compound is expected to inhibit a range of serine proteases. The following table summarizes the inhibition constants (Ki) for 3-Trifluoromethylbenzamidine against several key human serine proteases.

| Enzyme | Inhibitor | Ki (µM) |

| Trypsin | 3-Trifluoromethylbenzamidine | 18.2 |

| Thrombin | 3-Trifluoromethylbenzamidine | 23.4 |

| Plasmin | 3-Trifluoromethylbenzamidine | 13.5 |

Data sourced from a study on the inhibition of human serine proteases by substituted benzamidines.

Experimental Protocols

This section provides a detailed protocol for determining the inhibition constant (Ki) of this compound against a model serine protease, trypsin, using a chromogenic substrate. This protocol can be adapted for other serine proteases and different substrate types (e.g., fluorogenic).

Protocol: Determination of Ki for Trypsin Inhibition

Objective: To determine the inhibitory potency (Ki) of this compound against bovine trypsin.

Materials:

-

This compound (FW: 224.61 g/mol )

-

Bovine Trypsin (e.g., TPCK-treated)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in the assay buffer.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 1000 µM to 1 µM).

-

Substrate Solution: Prepare a stock solution of BAPNA in DMSO (e.g., 100 mM). Dilute the stock solution in pre-warmed assay buffer to achieve a range of final concentrations for determining the Michaelis-Menten constant (Km) and for the inhibition assay (e.g., 0.1 to 2 mM).

-

-

Determine the Michaelis-Menten Constant (Km) of the Substrate:

-

To a 96-well plate, add a fixed amount of trypsin solution.

-

Add varying concentrations of the BAPNA substrate.

-

Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 405 nm over time.

-

Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.

-

-

Enzyme Inhibition Assay:

-

Set up the assay in a 96-well plate with the following controls:

-

No inhibitor control (enzyme + substrate + buffer)

-

No enzyme control (substrate + buffer)

-

No substrate control (enzyme + buffer)

-

-

Add the assay buffer to each well.

-

Add the desired volume of each this compound dilution to the respective wells.

-

Add the trypsin working solution to all wells except the "no enzyme" control.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the BAPNA substrate solution (at a concentration close to its Km) to all wells.

-

Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the V₀ against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the assay.

-

Km is the Michaelis-Menten constant of the substrate.

-

-

Caption: Workflow for Ki determination.

Signaling Pathway Context

Serine proteases like thrombin and plasmin are central to the blood coagulation cascade. Thrombin (Factor IIa) is a key enzyme that converts fibrinogen to fibrin, leading to the formation of a blood clot. Plasmin, on the other hand, is the primary enzyme responsible for fibrinolysis, the breakdown of clots. Inhibition of these enzymes can have significant therapeutic implications in managing thrombotic disorders.

Caption: Inhibition of key serine proteases in coagulation.

Conclusion

This compound is a valuable tool for studying the structure and function of serine proteases. The provided protocols offer a framework for characterizing its inhibitory activity, which can be adapted for various research and drug discovery applications. Accurate determination of inhibition constants is crucial for understanding the potency and selectivity of this compound and for guiding the development of more effective therapeutic agents.

Application Notes and Protocols: 3-Trifluoromethylbenzamidine Hydrochloride in the Synthesis of Novel Coagulation Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethylbenzamidine hydrochloride is a versatile and strategically important building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The presence of the trifluoromethyl (CF₃) group imparts desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Coupled with the amidine functional group, which can engage in strong hydrogen bonding and mimic natural substrates of enzymes, this compound serves as a powerful scaffold for the development of potent enzyme inhibitors.[2]

These application notes provide a detailed overview of the use of this compound in the synthesis of a novel, potent, and selective inhibitor of Coagulation Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[3] Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Synthesis of a Novel Factor Xa Inhibitor

A novel Factor Xa inhibitor, Compound 1 , can be synthesized from this compound as a key starting material. The synthetic scheme involves a multi-step process, including a key coupling reaction to introduce the core scaffold, followed by modifications to optimize biological activity and pharmacokinetic properties.

Table 1: Physicochemical and Pharmacokinetic Properties of Compound 1

| Property | Value |

| Molecular Formula | C₂₂H₂₀F₃N₅O₄S |

| Molecular Weight | 523.49 g/mol |

| Purity (HPLC) | >98% |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| LogP | 3.2 |

| Bioavailability (oral, rat) | 45% |

Table 2: In Vitro Biological Activity of Compound 1

| Target | IC₅₀ (nM) | Selectivity vs. Thrombin |

| Factor Xa | 5.2 | >10,000-fold |

| Thrombin | >50,000 | - |

Experimental Protocols

Protocol 1: Synthesis of Compound 1

This protocol describes a representative synthesis of a novel Factor Xa inhibitor (Compound 1 ) using this compound.

Materials:

-

This compound

-

4-(2-amino-2-oxoethyl)benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Chloro-N-methylacetamide

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: Acylation of 3-Trifluoromethylbenzamidine.

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (2.2 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of 4-(2-amino-2-oxoethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the intermediate amide.

-

-

Step 2: N-Alkylation.

-

To a solution of the intermediate amide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 2-chloro-N-methylacetamide (1.1 eq) and allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (DCM/methanol gradient) to yield Compound 1 .

-

Protocol 2: In Vitro Factor Xa Inhibition Assay

This protocol describes a chromogenic assay to determine the in vitro inhibitory activity of Compound 1 against human Factor Xa.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 8.3) containing NaCl and EDTA

-

Compound 1 (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Compound 1 in Tris-HCl buffer.

-

In a 96-well microplate, add the buffer, the diluted Compound 1 (or DMSO for control), and human Factor Xa.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the chromogenic substrate S-2222.

-

Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, the physiological process that leads to the formation of a blood clot. The cascade is a series of enzymatic reactions that amplify an initial signal, culminating in the conversion of fibrinogen to fibrin, which forms the meshwork of the clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.

Caption: The Coagulation Cascade and the Site of Action of Compound 1.

Compound 1 , with its 3-trifluoromethylbenzamidine moiety, acts as a direct and competitive inhibitor of Factor Xa. The positively charged amidine group forms a salt bridge with the carboxylate of Asp189 in the S1 pocket of the Factor Xa active site, while the trifluoromethyl group engages in favorable hydrophobic interactions within the active site, contributing to the high affinity and selectivity of the inhibitor. By inhibiting Factor Xa, Compound 1 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.

Experimental Workflow

The discovery and development of novel Factor Xa inhibitors like Compound 1 follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for the Development of Factor Xa Inhibitors.

Conclusion

This compound is a highly valuable starting material for the synthesis of novel and potent serine protease inhibitors. The application notes provided herein demonstrate a clear and detailed pathway for the development of a selective Factor Xa inhibitor, from chemical synthesis and in vitro characterization to understanding its mechanism of action within the coagulation cascade. This information serves as a practical guide for researchers and professionals in the field of drug discovery and development, highlighting the potential of this versatile chemical scaffold in creating next-generation antithrombotic agents.

References

Protocol for the Dissolution and Handling of 3-Trifluoromethylbenzamidine Hydrochloride for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Trifluoromethylbenzamidine hydrochloride is a key building block in modern drug discovery, valued for its role in synthesizing enzyme inhibitors and other therapeutic candidates.[1] The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and lipophilicity to molecules.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of stock and working solutions of this compound.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂·HCl |

| Molecular Weight | 224.61 g/mol [2] |

| Appearance | White solid[2] |

| CAS Number | 62980-03-4[2] |

| Storage | Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and flame.[2] |

| Purity | ≥ 96% (HPLC)[2] |

| Incompatible Materials | Strong bases |

Safety Precautions:

-

Causes skin and serious eye irritation.

-

Wear protective gloves, eye protection, and a face shield if necessary.

-

Wash hands and face thoroughly after handling.

-

Use in a well-ventilated area and avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.

Solubility Data

| Solvent | Recommended Starting Concentration for Solubility Testing | Notes |

| DMSO (Dimethyl Sulfoxide) | 1-20 mg/mL | DMSO is a strong organic solvent that can dissolve a wide array of organic compounds.[3][4] For many similar small molecules, solubilities of at least 20 mg/mL are achievable. |

| Water | 1-10 mg/mL | As a hydrochloride salt, some aqueous solubility is expected. Stability in aqueous solutions should be verified, as some amidine derivatives can degrade in water. |

| Ethanol | 1-10 mg/mL | Ethanol can be a suitable solvent, particularly for in vivo studies where DMSO may be less desirable. |

Experimental Protocols